molecular formula C3H5N5O B14416852 2,3-Diamino-1,2,4-triazin-5(2H)-one CAS No. 85276-95-5

2,3-Diamino-1,2,4-triazin-5(2H)-one

Cat. No.: B14416852
CAS No.: 85276-95-5
M. Wt: 127.11 g/mol
InChI Key: GSBFLCZOCKGRQX-UHFFFAOYSA-N
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Description

2,3-Diamino-1,2,4-triazin-5(2H)-one is a heterocyclic compound containing nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diamino-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a suitable diamine with a nitrile or an isocyanate under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Diamino-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Reaction with electrophiles or nucleophiles to substitute one or more hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions vary depending on the substituent being introduced, but may include the use of catalysts, solvents, and specific temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro or nitroso derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the production of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,3-Diamino-1,2,4-triazin-5(2H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-1,2,4-triazine: Similar structure but different substitution pattern.

    1,3,5-Triazine: A simpler triazine compound with different properties.

    Melamine: A triazine derivative with three amino groups.

Uniqueness

2,3-Diamino-1,2,4-triazin-5(2H)-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other triazine derivatives. This uniqueness might make it particularly suitable for certain applications, such as specific types of chemical synthesis or targeted biological activity.

Properties

CAS No.

85276-95-5

Molecular Formula

C3H5N5O

Molecular Weight

127.11 g/mol

IUPAC Name

2,3-diamino-1,2,4-triazin-5-one

InChI

InChI=1S/C3H5N5O/c4-3-7-2(9)1-6-8(3)5/h1H,5H2,(H2,4,7,9)

InChI Key

GSBFLCZOCKGRQX-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=NC1=O)N)N

Origin of Product

United States

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